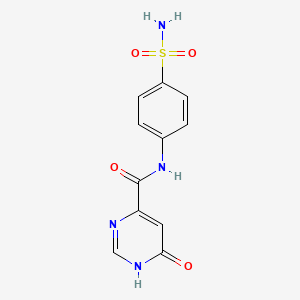

6-羟基-N-(4-磺酰基苯基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

An efficient operationally simple and convenient green synthesis method had been done towards a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, in ethanol at room temperature in green conditions, up to 90% yield . The molecular structures of the synthesized compounds were verified using spectroscopic methods .Molecular Structure Analysis

Pyrimidines are two fused pyrimidine rings with four possible structural isomers. Consequently, they are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis

The chemistry of pyrimidines involves various reactions. For instance, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .科学研究应用

抗癌活性研究已深入到多种嘧啶衍生物的合成中,包括与“6-羟基-N-(4-磺酰胺基苯基)嘧啶-4-甲酰胺”相关的结构,以探索其潜在的抗癌特性。Asha 等人 (2010) 的一项研究合成了乙基 2-(1-氨基环丁基)-5-(苯甲酰氧基)-6-羟基-嘧啶-4-甲酸酯衍生物,显示出对人白血病细胞系具有显着的抗肿瘤活性。这些化合物,包括具有甲酰胺和磺酰胺基团的化合物,在诱导癌细胞凋亡方面显示出有希望的结果,突出了嘧啶衍生物在癌症治疗中的治疗潜力 (Asha 等人,2010)。

抗菌活性嘧啶衍生物研究的另一个维度包括它们的抗菌功效。Kolisnyk 等人 (2015) 合成了 3-氨基-5-甲基-2-(烷基硫基)-4-氧代-N-芳基-3,4-二氢噻吩 (2,3-d) 嘧啶-6-甲酰胺的新型衍生物,其对变形杆菌和铜绿假单胞菌菌株表现出比参考药物更活跃的活性。这项研究表明嘧啶衍生物作为有效抗菌剂的潜力,为抗菌药物的开发提供了新途径 (Kolisnyk 等人,2015)。

抗病毒活性还进行了嘧啶衍生物的抗病毒能力的研究。Holý 等人 (2002) 研究了在不同位置进行修饰的 6-[2-(膦酸甲氧基)烷氧基]嘧啶的合成,确定了抑制疱疹和逆转录病毒复制的化合物。这项研究强调了嘧啶衍生物在抗病毒治疗中的潜力,特别是针对单纯疱疹病毒和 HIV,标志着开发新抗病毒药物的重要一步 (Holý 等人,2002)。

荧光结合研究Meng 等人 (2012) 合成了对羟基肉桂酸衍生物,包括具有嘧啶-2-基磺酰基苯基基团的衍生物,通过荧光和紫外-可见光谱研究来研究它们与牛血清白蛋白 (BSA) 的结合相互作用。这项研究突出了嘧啶衍生物在研究蛋白质-配体相互作用中的相关性,这对药物设计和开发至关重要 (Meng 等人,2012)。

疼痛管理和伤口愈合Panneerselvam 等人 (2017) 设计和分析了生物学上重要的 4-(取代的苄基)-2-氨基-6-羟基嘧啶-5-甲酰胺纳米颗粒在疼痛管理和伤口愈合中的作用。这项研究提供了对嘧啶衍生物在抗菌和抗癌特性之外的医学应用中的潜在用途的见解,说明了这些化合物在治疗应用中的多功能性 (Panneerselvam 等人,2017)。

作用机制

Target of Action

The primary targets of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide are the enzymes mPGES-1 and 5-LOX . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

This compound acts as a dual inhibitor of mPGES-1 and 5-LOX . By inhibiting these enzymes, it interferes with the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The inhibition of mPGES-1 and 5-LOX affects the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators . The downstream effects include a reduction in the levels of these mediators, leading to an overall decrease in inflammation .

Result of Action

The inhibition of mPGES-1 and 5-LOX by 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation, making this compound a promising candidate for the development of new anti-inflammatory drugs .

未来方向

These findings suggest that the synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development. To confirm these drugs’ antiviral efficacy in vivo, more research is required . With very little possibility of failure, this proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .

属性

IUPAC Name |

6-oxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H2,12,18,19)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKUKLBRBOCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)

![N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide](/img/structure/B2810806.png)

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)

![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)

![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)